molecular formula C22H23N5O5 B2768096 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1189956-92-0

2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2768096
CAS No.: 1189956-92-0
M. Wt: 437.456
InChI Key: GYPDLUFPBNLNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. The presence of the terms “dihydro” and “dioxo” in the name suggest that the pyrazolopyrimidinone ring contains two oxygen atoms and is partially reduced (i.e., contains two hydrogen atoms). The “4(5H)-yl” term indicates that the substituent is attached to the 4th carbon of the ring, which also bears a hydrogen atom .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the various functional groups present in its structure. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The pyrazolopyrimidinone ring, on the other hand, contains multiple carbonyl groups which can undergo various reactions such as nucleophilic addition or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of multiple polar groups (like carbonyl groups and ether groups) could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Anticancer Activity

Research into pyrazolopyrimidine derivatives has shown that these compounds exhibit promising anticancer properties. For instance, Al-Sanea et al. (2020) synthesized compounds tested on various cancer cell lines, demonstrating significant inhibition of cancer cell growth. This suggests the potential use of similar compounds in cancer treatment strategies, highlighting the importance of structural modifications to enhance cytotoxic activities against cancer cells Al-Sanea et al., 2020.

Anti-inflammatory and Analgesic Effects

Compounds within the pyrazolopyrimidine class have also been studied for their anti-inflammatory and analgesic properties. For example, Sondhi et al. (2009) synthesized a series of pyrimidine derivatives that exhibited significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications in managing pain and inflammation Sondhi et al., 2009.

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally similar to pyrazolopyrimidines, have been evaluated for their antiprotozoal properties. Ismail et al. (2004) reported compounds with strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to potential applications in treating protozoal infections Ismail et al., 2004.

Antioxidant Activity

Pyrazole-acetamide derivatives have shown significant antioxidant activity, as researched by Chkirate et al. (2019). The study's coordination complexes exhibited considerable in vitro antioxidant capacity, suggesting the potential of these compounds in oxidative stress-related therapies Chkirate et al., 2019.

Properties

IUPAC Name

2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-4-27-20-19(14(2)24-27)25(13-18(28)23-15-7-9-16(31-3)10-8-15)22(30)26(21(20)29)12-17-6-5-11-32-17/h5-11H,4,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPDLUFPBNLNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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